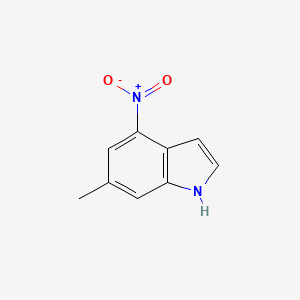

6-Methyl-4-nitro-1H-indole

CAS No.: 880086-93-1

Cat. No.: VC3818752

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880086-93-1 |

|---|---|

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 6-methyl-4-nitro-1H-indole |

| Standard InChI | InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 |

| Standard InChI Key | SSWWEBNSAPAUEX-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 6-methyl-4-nitro-1H-indole, reflecting the positions of the methyl and nitro substituents on the indole scaffold. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The nitro group (-NO₂) at the 4-position and methyl group (-CH₃) at the 6-position introduce steric and electronic effects that influence its reactivity .

Structural Representation:

-

SMILES: CC1=CC2=C(C=CN2)C(=C1)N+[O-]

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 176.17 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Likely soluble in DMSO, DMF | |

| LogP (Partition Coefficient) | Estimated ~2.1 (calculated) |

The nitro group enhances electrophilicity, making the compound susceptible to reduction and nucleophilic substitution reactions. The methyl group contributes to hydrophobicity, influencing its solubility and interaction with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 6-methyl-4-nitro-1H-indole is limited, analogous compounds provide insights:

-

¹H NMR (Predicted):

-

¹³C NMR:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of related indoles shows molecular ion peaks at [M+H]⁺ = 177.0668 (calculated for C₉H₉N₂O₂⁺: 177.0664) .

Applications in Pharmaceutical and Organic Chemistry

Role as a Synthetic Intermediate

The nitro group in 6-methyl-4-nitro-1H-indole serves as a precursor for reduced derivatives (e.g., amines) and cross-coupling reactions. Examples include:

-

Palladium-catalyzed couplings: Suzuki-Miyaura reactions to introduce aryl groups at the 4-position .

-

Reduction to amine: Catalytic hydrogenation yields 4-amino-6-methyl-1H-indole, a scaffold for anticancer agents.

Biological Activity

While direct studies on this compound are sparse, structurally related nitroindoles exhibit:

-

Antimicrobial activity: Nitro groups enhance electron-deficient character, disrupting microbial enzymes.

-

Anticancer potential: Methyl-substituted indoles induce apoptosis in cancer cell lines (e.g., IC₅₀ = 25–45 μM in breast cancer models).

Research Advancements and Future Directions

Recent Methodological Innovations

-

Flow Chemistry: Continuous-flow systems improve safety and efficiency in nitroindole synthesis, mitigating risks associated with exothermic nitration .

-

Photocatalysis: Visible-light-mediated functionalization enables C–H bond activation at ambient conditions .

Challenges and Opportunities

-

Stability Issues: Nitro groups may decompose under acidic or reducing conditions, requiring careful handling.

-

Targeted Drug Delivery: Functionalization with biocompatible polymers could enhance solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume